Class D Beta-Lactamase Inhibition Potency: Durlobactam vs. Avibactam (OXA-24 and OXA-48)
Durlobactam demonstrates potent inhibition of class D beta-lactamases, a critical differentiation from other DBO inhibitors. Against OXA-24, durlobactam has an IC50 of 190 nM, while avibactam shows minimal to no inhibition at clinically relevant concentrations . For OXA-48, the apparent inhibition constant (Ki app) of durlobactam is 0.103 µM, which is approximately 37-fold more potent than avibactam's Ki app of 3.815 µM [1]. This is further supported by Kd values where durlobactam (0.07 nM) exhibits roughly 95-fold higher binding affinity than avibactam (6.68 nM) for OXA-48 [1].
| Evidence Dimension | Inhibition of Class D Beta-Lactamases |
|---|---|
| Target Compound Data | IC50 OXA-24: 190 nM; Ki app OXA-48: 0.103 µM; Kd OXA-48: 0.07 nM |
| Comparator Or Baseline | Avibactam: IC50 OXA-24 > clinically relevant concentration; Ki app OXA-48: 3.815 µM; Kd OXA-48: 6.68 nM |
| Quantified Difference | OXA-48: Durlobactam is ~37-fold more potent (Ki app) and has ~95-fold higher binding affinity (Kd) than avibactam. |
| Conditions | In vitro biochemical assays using purified recombinant enzymes (OXA-24 and OXA-48). |
Why This Matters
Potent class D inhibition is essential for activity against carbapenem-resistant A. baumannii, a priority pathogen, making durlobactam uniquely suitable for research on ABC infections where avibactam-based combinations are ineffective.
- [1] Advancements in the fight against globally distributed OXA-48 carbapenemase: evaluating the new generation of carbapenemase inhibitors. Antimicrob Agents Chemother. 2025;69(2):e01614-24. View Source
